molecular formula C6H4ClN3 B113337 3-Amino-6-chloropyridine-2-carbonitrile CAS No. 95095-84-4

3-Amino-6-chloropyridine-2-carbonitrile

Cat. No.: B113337
CAS No.: 95095-84-4
M. Wt: 153.57 g/mol
InChI Key: GGQNLFCQZACXET-UHFFFAOYSA-N
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Description

3-Amino-6-chloropyridine-2-carbonitrile is a chemical compound with the molecular formula C6H4ClN3 and a molecular weight of 153.57 g/mol . It is a pyridine derivative, characterized by the presence of an amino group at the 3-position, a chlorine atom at the 6-position, and a nitrile group at the 2-position. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-chloropyridine-2-carbonitrile typically involves the reaction of 2,6-dichloropyridine with sodium cyanide and ammonia under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by the amino and nitrile groups .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process involves continuous monitoring and control to ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-chloropyridine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce primary amines .

Scientific Research Applications

3-Amino-6-chloropyridine-2-carbonitrile is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-Amino-6-chloropyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-6-chloropyridine-2-carbonitrile is unique due to the presence of both an amino group and a nitrile group on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications .

Properties

IUPAC Name

3-amino-6-chloropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-2-1-4(9)5(3-8)10-6/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQNLFCQZACXET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343862
Record name 3-amino-6-chloropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95095-84-4
Record name 3-amino-6-chloropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2,6-dichloro-3-nitropyridine(4.8 g, 26.15 mmol) in MeOH (60 mL) and concentrated HCl (25 mL) was slowly added iron powder (5.12 g, 91.53 mmol). After the completion of addition, the mixture was refluxed for 45 minutes and poured into 700 mL of H2O. Filtration of the resulting slurry gave a dull yellow solid. The filtrate was made basic with concentrated NH4OH, the resulting slurry was filtered and both the solid and the filtrates were extracted with ether. The combined extracts were dried (MgSO4) and evaporated to give the title compound as a creamy solid (2.8 g, 58%): mp 162-165° C. which was used in next step without further purification.
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five
Name
Quantity
5.12 g
Type
catalyst
Reaction Step Six
Yield
58%

Synthesis routes and methods II

Procedure details

To a suspension of 6-chloro-3-nitro-pyridine-2-carbonitrile (5.5 g, 30 mmol) in water (100 ml), was added acetic acid (5.4 ml, 90 mmol). The mixture was stirred at room temperature for 20 minutes. Then, Na2S2O4 (20 g, 86%, 90 mmol) was added slowly. The reaction mixture was stirred at room temperature for another 2 hours. The precipitate was filtered off and washed with cold water (2×10 ml). The precipitate was dried over P2O5 yielding the title compound as a yellowish solid (3.7 g, yield: 80%) which was characterised as follows:
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
80%

Synthesis routes and methods III

Procedure details

Added 4 g (21.8 mmol) of 2-cyano-3-nitro-6-chloropyridine into concentrated hydrochloric acid (15.00 mL) and ethanol (45.00 mL), then the solution was stirred thoroughly. 4.27 g (76.3 mmol) of reduced iron powder was added in batches to the mixture under a speed that maintained a slight boiling in the flask. The mixture was heated under reflux for 30 min, poured into ice-water (650 mL), stirred, and filtered. Sufficient aether was added to the filter cake and the mixture was stirred thoroughly and filtered. The filtrate was dried with anhydrous magnesium sulfate. The filtrate was adjusted to alkaline with concentrated ammonia first, then filtered and extracted with ether for 3 times. The combined solution of the organic phase and ether solution was dried with anhydrous magnesium sulfate before combined, and then filtered and evaporated under reduced pressure to yield 2.92 g of yellow solid product with a recovery rate of 87.42%.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
[Compound]
Name
reduced iron
Quantity
4.27 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
650 mL
Type
reactant
Reaction Step Three

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